molecular formula C9H6INO2 B12366605 4-hydroxy-6-iodo-6H-quinolin-2-one

4-hydroxy-6-iodo-6H-quinolin-2-one

Cat. No.: B12366605
M. Wt: 287.05 g/mol
InChI Key: XINGHEKXSLSPFR-UHFFFAOYSA-N
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Description

4-Hydroxy-6-iodo-6H-quinolin-2-one is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-6-iodo-6H-quinolin-2-one typically involves the iodination of 4-hydroxyquinolin-2-one. One common method is the reaction of 4-hydroxyquinolin-2-one with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-iodo-6H-quinolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-6-iodo-6H-quinolin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-hydroxy-6-iodo-6H-quinolin-2-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The iodine atom can enhance the compound’s ability to form halogen bonds, which can be crucial for its biological activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-6-iodo-6H-quinolin-2-one is unique due to the presence of both the hydroxyl and iodine functional groups.

Properties

Molecular Formula

C9H6INO2

Molecular Weight

287.05 g/mol

IUPAC Name

4-hydroxy-6-iodo-6H-quinolin-2-one

InChI

InChI=1S/C9H6INO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-5,12H

InChI Key

XINGHEKXSLSPFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=O)C=C(C2=CC1I)O

Origin of Product

United States

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